molecular formula C14H13N3O3 B5119455 [(3-Nitrophenyl)-phenylmethyl]urea

[(3-Nitrophenyl)-phenylmethyl]urea

Cat. No.: B5119455
M. Wt: 271.27 g/mol
InChI Key: BNBVIBVYBOHGHC-UHFFFAOYSA-N
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Description

[(3-Nitrophenyl)-phenylmethyl]urea is an organic compound that belongs to the class of N-substituted ureas It is characterized by the presence of a nitrophenyl group and a phenylmethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Nitrophenyl)-phenylmethyl]urea typically involves the reaction of an amine with an isocyanate or carbamoyl chloride. One common method is the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, yielding high-purity products.

Industrial Production Methods

Industrial production of N-substituted ureas, including this compound, often involves the reaction of corresponding amines with phosgene to generate the desired isocyanate or carbamoyl chloride . This method, although not environmentally friendly, is widely used due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3-Nitrophenyl)-phenylmethyl]urea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products include nitro derivatives and other oxidized forms.

    Reduction: Major products include the corresponding amine derivatives.

    Substitution: Substituted urea derivatives are formed.

Scientific Research Applications

[(3-Nitrophenyl)-phenylmethyl]urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-Nitrophenyl)-phenylmethyl]urea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

[(3-Nitrophenyl)-phenylmethyl]urea can be compared with other N-substituted ureas and thioureas:

    Thiourea Derivatives: Similar in structure but contain a sulfur atom instead of an oxygen atom.

    N-Phenylureas: Compounds containing a phenyl group linked to a nitrogen atom of a urea group.

Similar Compounds

Properties

IUPAC Name

[(3-nitrophenyl)-phenylmethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c15-14(18)16-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)17(19)20/h1-9,13H,(H3,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBVIBVYBOHGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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